molecular formula C18H16ClFN4O B2668503 N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899965-14-1

N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2668503
CAS RN: 899965-14-1
M. Wt: 358.8
InChI Key: ACERNTSMQINMTF-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamides and triazoles. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their stability and resistance to oxidation and reduction.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The benzamide portion of the molecule could be formed through a reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and triazole moieties. The benzamide portion of the molecule would likely contribute to the compound’s overall polarity and could participate in hydrogen bonding interactions. The triazole ring, being aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The triazole ring is generally stable and resistant to reactions, but it could potentially be functionalized under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Triazole Derivatives as Antitumor Agents

Triazole compounds have been explored for their antitumor activities. A study demonstrated that a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide compound exhibited the ability to inhibit the proliferation of certain cancer cell lines, suggesting potential as an antitumor agent (Hao et al., 2017).

Synthetic Cannabinoids and Research Chemicals

Another study highlighted the synthesis and characterization of a "research chemical" named N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. This compound was identified from an internet vendor and is an example of the complexity and challenges in the classification and study of new psychoactive substances (McLaughlin et al., 2016).

Antimicrobial and Antitumor Activities of Enaminones

Research on N-arylpyrazole-containing enaminones revealed their ability to undergo various chemical reactions to produce compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also exhibited antimicrobial activity, indicating their potential in developing new therapeutic agents (Riyadh, 2011).

Inhibition of NF-kappaB and AP-1 Gene Expression

A study on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives revealed their potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting applications in targeting pathways involved in inflammation and cancer (Palanki et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzamide and triazole derivatives is a rich field with many potential applications in medicinal chemistry and material science. Future research could explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c1-10-5-7-14(9-15(10)20)24-12(3)17(22-23-24)18(25)21-16-8-13(19)6-4-11(16)2/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACERNTSMQINMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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